2-(4-Bromobenzoyloxy)-4-[(E)-[(phenylformamido)imino]methyl]phenyl 4-bromobenzoate
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Overview
Description
2-(4-Bromobenzoyloxy)-4-[(E)-[(phenylformamido)imino]methyl]phenyl 4-bromobenzoate is a complex organic compound characterized by the presence of multiple functional groups, including bromobenzoyloxy and phenylformamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzoyloxy)-4-[(E)-[(phenylformamido)imino]methyl]phenyl 4-bromobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride.
Esterification: The 4-bromobenzoyl chloride is then reacted with 2-hydroxy-4-[(E)-[(phenylformamido)imino]methyl]phenol in the presence of a base such as pyridine to form the ester linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylformamido group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylformamide oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industrial applications, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(4-Bromobenzoyloxy)-4-[(E)-[(phenylformamido)imino]methyl]phenyl 4-bromobenzoate exerts its effects involves its interaction with specific molecular targets. The bromobenzoyloxy and phenylformamido groups may facilitate binding to proteins or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoyloxybenzoic Acid: Shares the bromobenzoyloxy group but lacks the phenylformamido moiety.
Phenylformamidoimino Compounds: Compounds with similar imino groups but different substituents on the phenyl ring.
Uniqueness
2-(4-Bromobenzoyloxy)-4-[(E)-[(phenylformamido)imino]methyl]phenyl 4-bromobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations.
Properties
Molecular Formula |
C28H18Br2N2O5 |
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Molecular Weight |
622.3 g/mol |
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-(4-bromobenzoyl)oxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C28H18Br2N2O5/c29-22-11-7-20(8-12-22)27(34)36-24-15-6-18(17-31-32-26(33)19-4-2-1-3-5-19)16-25(24)37-28(35)21-9-13-23(30)14-10-21/h1-17H,(H,32,33)/b31-17+ |
InChI Key |
XCUWICDOGMGOGQ-KBVAKVRCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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